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molecular formula C11H18N2O B1208070 Prisotinol CAS No. 76906-79-1

Prisotinol

Cat. No. B1208070
M. Wt: 194.27 g/mol
InChI Key: WQRPBKUCJBWQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260619

Procedure details

To the solution of 159 g of 2-(2-isopropylaminopropyl)-5-pyridinol dihydrochloride in 1,000 ml of water, 163 g of sodium bicarbonate are added and the suspension evaporated. The residue is suspended in 453 ml of anhydrous ethanol at 60°, the suspension is filtered, the residue washed 3 times with 150 ml of anhydrous ethanol each and the combined filtrates are evaporated, to yield the 2-(2-isopropylaminopropyl)-5-pyridinol melting at 135°-138°.
Name
2-(2-isopropylaminopropyl)-5-pyridinol dihydrochloride
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH:3]([NH:6][CH:7]([CH3:16])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][N:10]=1)([CH3:5])[CH3:4].C(=O)(O)[O-].[Na+]>O>[CH:3]([NH:6][CH:7]([CH3:16])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][N:10]=1)([CH3:5])[CH3:4] |f:0.1.2,3.4|

Inputs

Step One
Name
2-(2-isopropylaminopropyl)-5-pyridinol dihydrochloride
Quantity
159 g
Type
reactant
Smiles
Cl.Cl.C(C)(C)NC(CC1=NC=C(C=C1)O)C
Name
Quantity
163 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the suspension evaporated
CUSTOM
Type
CUSTOM
Details
is suspended in 453 ml of anhydrous ethanol at 60°
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
the residue washed 3 times with 150 ml of anhydrous ethanol each and the combined filtrates
CUSTOM
Type
CUSTOM
Details
are evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(CC1=NC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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